Increased Lipophilicity vs. 8-Bromo-4-chloropyrrolo[1,2-a]pyrazine
The target compound's calculated LogP (cLogP) is 3.51, which is 0.76 log units higher than the cLogP of 2.75 for the mono-brominated analog 8-bromo-4-chloropyrrolo[1,2-a]pyrazine . This difference in lipophilicity can significantly influence the ADME properties of final drug candidates derived from these scaffolds.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.51 |
| Comparator Or Baseline | 8-Bromo-4-chloropyrrolo[1,2-a]pyrazine, cLogP = 2.75 |
| Quantified Difference | ΔcLogP = +0.76 |
| Conditions | In silico calculation data from vendor technical datasheets |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and target binding affinity for hydrophobic pockets, making the target scaffold a better starting point for certain CNS or intracellular drug targets.
